N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidine ring and a tetrahydronaphthalene sulfonamide moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which combines aromatic and aliphatic heterocycles. Its synthesis likely involves coupling reactions between substituted pyridazines and sulfonamide intermediates, as inferred from analogous methodologies in .
Properties
IUPAC Name |
N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c30-32(31,23-12-11-19-7-2-3-8-20(19)18-23)28-22-10-6-9-21(17-22)24-13-14-25(27-26-24)29-15-4-1-5-16-29/h6,9-14,17-18,28H,1-5,7-8,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDWXBNSAVPWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity and molecular interactions can provide insights into its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues:
N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (): Structural Difference: Replaces the piperidine ring (6-membered) with pyrrolidine (5-membered). Pyrrolidine’s higher ring strain could influence solubility or metabolic stability compared to piperidine .
4-Methoxybenzyl 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Structural Difference: Incorporates a tetrahydropyrimidine core and acetamide substituent instead of pyridazine and sulfonamide.
Tabulated Comparison:
| Property | Target Compound (Piperidine) | Pyrrolidine Analogue | Tetrahydropyrimidine Derivative |
|---|---|---|---|
| Molecular Weight | ~450–500 g/mol (estimated) | ~430–480 g/mol | ~600–650 g/mol |
| Heterocyclic Core | Pyridazine | Pyridazine | Tetrahydropyrimidine |
| Key Substituent | Piperidine | Pyrrolidine | Acetamide, Difluorophenyl |
| Solubility (Predicted) | Moderate (lipophilic) | Moderate | Higher (polar groups) |
| Synthetic Route | Coupling reactions | Similar to target | Multi-step alkylation/acylation |
Research Findings and Methodological Insights
- Crystallographic Analysis : Tools like SHELX () and ORTEP-3 () are critical for resolving the 3D structure of such compounds. For example, SHELXL’s refinement capabilities could elucidate piperidine-pyridazine torsion angles, which influence molecular conformation .
- Synthetic Challenges : Analogues like those in require inert conditions (argon atmosphere) for reactions involving air-sensitive intermediates, suggesting similar protocols may apply to the target compound .
- Biological Data Gaps: No direct pharmacological data for the target compound is provided in the evidence. However, sulfonamide derivatives are frequently associated with carbonic anhydrase or kinase inhibition, while pyridazine-based compounds may target adenosine receptors .
Biological Activity
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound notable for its diverse biological activities. It features a unique chemical structure that includes a piperidinyl group, a pyridazinyl moiety, and a sulfonamide functional group. This compound has attracted significant interest in pharmacological research due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS with a molecular weight of 448.6 g/mol. Its structural complexity allows for various interactions with biological macromolecules, contributing to its pharmacological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research suggests that it may function as an inhibitor or modulator of various signaling pathways. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrases and certain kinases .
Antitumor Activity
This compound has been evaluated for its antitumor properties. Studies indicate that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation by targeting specific oncogenic pathways .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in various assays. It is believed to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory responses .
Antimicrobial Properties
Research into the antimicrobial effects of this compound has revealed promising results against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival .
Case Studies and Research Findings
- Antitumor Activity Study : A study focusing on similar sulfonamide derivatives showed that they effectively reduced tumor size in mouse models by inducing apoptosis in cancer cells. The mechanism involved the inhibition of key signaling pathways associated with cell survival .
- Anti-inflammatory Evaluation : In vitro experiments demonstrated that this compound significantly reduced the levels of inflammatory markers in cultured macrophages exposed to lipopolysaccharides (LPS) .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria indicated that this compound exhibited moderate to strong antibacterial activity compared to standard antibiotics. The effectiveness was attributed to its ability to penetrate bacterial membranes and interfere with metabolic processes .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core followed by coupling with the tetrahydronaphthalene-sulfonamide moiety. Key steps include:
- Suzuki-Miyaura cross-coupling to attach the phenyl-piperidine group to the pyridazine ring .
- Sulfonamide formation via reaction of sulfonyl chlorides with amines under anhydrous conditions, using polar aprotic solvents (e.g., DMF) and bases (e.g., triethylamine) .
- Purification via column chromatography and recrystallization to achieve >95% purity .
Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical for intermediate validation .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural confirmation : High-resolution NMR (¹H, ¹³C, 2D-COSY) for verifying connectivity and stereochemistry .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for quantifying impurities .
- Crystallographic analysis : Single-crystal X-ray diffraction to resolve 3D conformation, particularly for sulfonamide and piperidine moieties .
- Thermal stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Emergency measures : Immediate eye irrigation with saline for 15 minutes and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity in sulfonamide formation .
- Catalyst optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with ligand additives (e.g., XPhos) for efficient cross-coupling .
- Temperature control : Maintain reflux conditions (80–120°C) for coupling reactions, but avoid overheating to prevent by-product formation .
- Workup strategies : Use aqueous/organic biphasic extraction to isolate intermediates and reduce losses .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer :
- Assay standardization : Validate in vitro assays (e.g., enzyme inhibition) using positive controls and replicate experiments .
- Structural analogs : Compare activity with derivatives (e.g., pyridazine or piperidine substitutions) to identify critical pharmacophores .
- Data normalization : Account for variations in cell lines, solvent systems (e.g., DMSO concentration), and incubation times .
- Meta-analysis : Cross-reference results with databases like PubChem or ChEMBL to identify consensus trends .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- Electrostatic potential maps : Generate ESP maps (via Gaussian 09) to visualize nucleophilic/electrophilic regions influencing binding .
Data Contradiction Analysis Framework
| Scenario | Potential Cause | Resolution Strategy | Relevant Evidence |
|---|---|---|---|
| Varied IC₅₀ values in enzyme assays | Differences in assay pH or cofactor concentrations | Replicate under standardized buffer conditions (e.g., Tris-HCl pH 7.4) | |
| Discrepant solubility data | Use of different solvent systems (e.g., aqueous vs. DMSO) | Conduct parallel tests in PBS and 0.5% DMSO | |
| Conflicting thermal stability reports | Variable heating rates in DSC/TGA | Re-analyze with controlled ramp (e.g., 10°C/min) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
